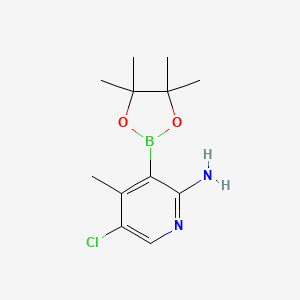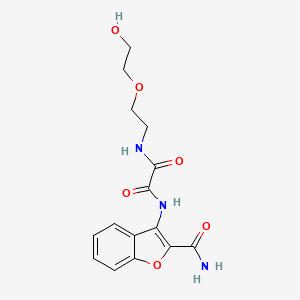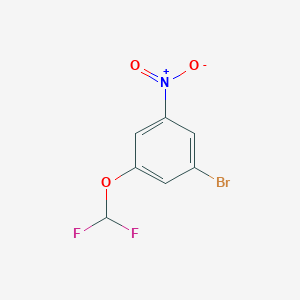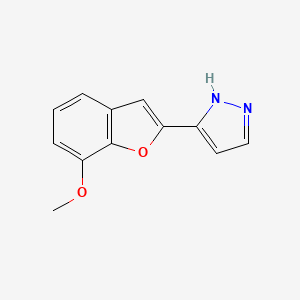
5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a chlorinated and methylated pyridine ring. The presence of the boron atom makes this compound particularly useful in various chemical reactions, especially in the formation of carbon-carbon bonds.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, are often used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
Similar compounds are known to participate in various types of coupling reactions, such as the buchwald-hartwig cross coupling reaction, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in organic synthesis.
Biochemical Pathways
The compound’s potential involvement in various coupling reactions suggests that it could influence a wide range of biochemical pathways, particularly those involving the formation of carbon-carbon and carbon-heteroatom bonds .
Result of Action
Given its potential role in various coupling reactions, it could facilitate the synthesis of a wide range of organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the chlorination and methylation of pyridine to obtain 5-chloro-4-methylpyridin-2-amine.
Borylation: The key step involves the borylation of the chlorinated and methylated pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing and Reducing Agents: Depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biology and Medicine:
Drug Development: Serves as an intermediate in the synthesis of potential therapeutic agents.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Material Science: Incorporated into materials with specific electronic or optical properties.
Agrochemicals: Used in the synthesis of compounds with pesticidal or herbicidal activity.
Comparación Con Compuestos Similares
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic acid derivative with similar reactivity.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Shares structural similarities but contains a phosphorus atom instead of nitrogen.
Uniqueness:
Structural Features: The presence of both chlorine and methyl groups on the pyridine ring, along with the boronic acid moiety, makes this compound unique.
Reactivity: Its ability to undergo a wide range of chemical reactions, particularly coupling reactions, sets it apart from other similar compounds.
Propiedades
IUPAC Name |
5-chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BClN2O2/c1-7-8(14)6-16-10(15)9(7)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQRQWPAXSJNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CN=C2N)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2927811.png)
![2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2927812.png)
![8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2927813.png)


![1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2927819.png)
![Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B2927820.png)
![N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2927821.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2927825.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide](/img/structure/B2927827.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2927832.png)

